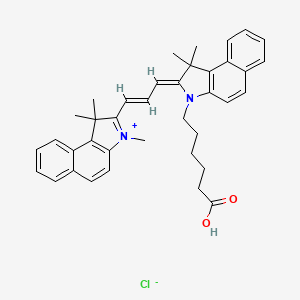
Cy3.5-cooh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy3.5-carboxylic acid is a fluorescent dye that combines the cyanine 3.5 fluorophore with a carboxyl group. The cyanine 3.5 fluorophore is known for its high quantum yield, good photostability, and long excitation wavelength, making it valuable in biological imaging and fluorescence detection . The carboxyl group serves as a reactive site that can couple with amino-containing biomolecules, enabling the fluorescent labeling of target molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy3.5-carboxylic acid typically involves the following steps:
Formation of the Cyanine Core: The cyanine core is synthesized by reacting a nitrogen-containing heterocyclic compound with a polymethine chain.
Introduction of the Carboxyl Group: The carboxyl group is introduced through a reaction with a carboxylating agent, such as chloroacetic acid, under basic conditions.
Industrial Production Methods
Industrial production of Cy3.5-carboxylic acid involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. Purification steps such as recrystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Cy3.5-carboxylic acid undergoes several types of chemical reactions:
Substitution Reactions: The carboxyl group can react with amino groups in biomolecules to form stable amide bonds.
Oxidation and Reduction: The polymethine chain in the cyanine core can undergo oxidation and reduction reactions, affecting the fluorescence properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include N-hydroxysuccinimide (NHS) and carbodiimides, which facilitate the formation of amide bonds.
Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride are used for oxidation and reduction, respectively.
Major Products
Substitution Reactions: The major products are fluorescently labeled biomolecules, such as proteins, peptides, and nucleic acids.
Oxidation and Reduction: These reactions can lead to changes in the fluorescence intensity and wavelength of the cyanine dye.
Scientific Research Applications
Cy3.5-carboxylic acid has a wide range of applications in scientific research:
Biological Imaging: It is used to label cells, tissues, and biomolecules for fluorescence microscopy, allowing researchers to visualize their distribution and dynamics.
Fluorescence Detection: The dye is employed in assays to detect the presence and concentration of specific biomolecules, such as proteins and nucleic acids.
Drug Development: In drug development, Cy3.5-carboxylic acid is used to label drug molecules, enabling the study of their distribution, metabolism, and efficacy in biological systems.
Mechanism of Action
The mechanism of action of Cy3.5-carboxylic acid involves its ability to fluoresce when excited by light at a specific wavelength. The carboxyl group allows it to form covalent bonds with amino groups in biomolecules, resulting in fluorescently labeled targets. The fluorescence properties are influenced by the environment and interactions with nearby molecules, which can enhance or quench the fluorescence signal .
Comparison with Similar Compounds
Cy3.5-carboxylic acid is compared with other cyanine dyes such as Cy3, Cy5, and Cy3B:
Similar compounds include Texas Red, Alexa Fluor 594, and BODIPY TR, which have comparable fluorescence properties but differ in their chemical structure and specific applications .
Properties
Molecular Formula |
C38H41ClN2O2 |
|---|---|
Molecular Weight |
593.2 g/mol |
IUPAC Name |
6-[(2Z)-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid;chloride |
InChI |
InChI=1S/C38H40N2O2.ClH/c1-37(2)32(39(5)30-23-21-26-14-8-10-16-28(26)35(30)37)18-13-19-33-38(3,4)36-29-17-11-9-15-27(29)22-24-31(36)40(33)25-12-6-7-20-34(41)42;/h8-11,13-19,21-24H,6-7,12,20,25H2,1-5H3;1H |
InChI Key |
VJCYHFMXCZYHEG-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride](/img/structure/B12066469.png)
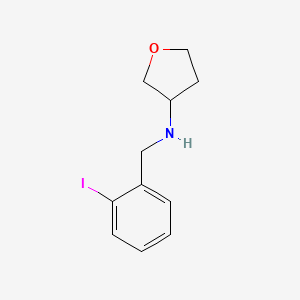

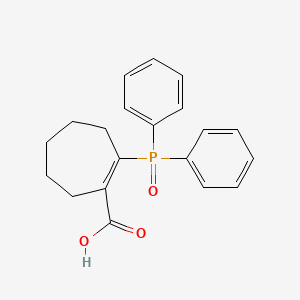

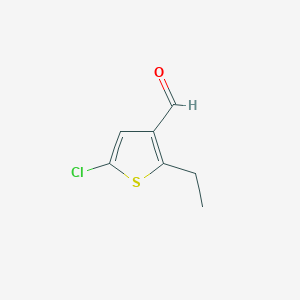
![6-[4-[[3-(2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-yloxycarbonylamino)-2-hydroxy-4-phenylbutyl]-(2-methylpropyl)sulfamoyl]anilino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12066521.png)

![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl 4-oxopentanoate](/img/structure/B12066526.png)

![4-[(5-Amino-2-methylphenyl)formamido]butanamide](/img/structure/B12066530.png)
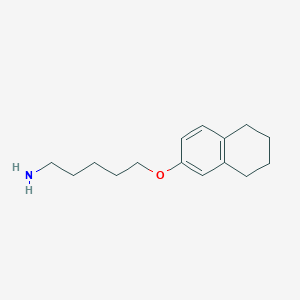
![1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid, 3-formyl-,1,1-dimethylethyl ester, (3S)-](/img/structure/B12066534.png)

